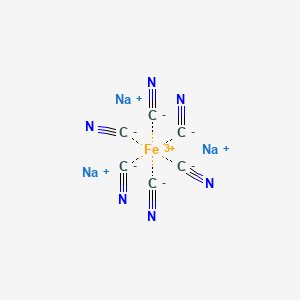

sodium hexacyanoferrate(III)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium hexacyanoferrate(III) is an inorganic compound with the formula Na₃[Fe(CN)₆]. It is a coordination complex consisting of a ferric ion (Fe³⁺) surrounded by six cyanide ligands. This compound is known for its bright red color and is commonly used in various industrial and scientific applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium hexacyanoferrate(III) can be synthesized through the reaction of sodium cyanide with ferric chloride. The reaction typically occurs in an aqueous medium under controlled temperature conditions. The general reaction is as follows: [ 6NaCN + FeCl₃ → Na₃[Fe(CN)₆] + 3NaCl ]

Industrial Production Methods: Industrial production of sodium hexacyanoferrate(III) often involves the co-precipitation method, where sodium cyanide and ferric chloride are mixed in large reactors. The resulting product is then filtered, washed, and dried to obtain the pure compound .

Types of Reactions:

Oxidation: Sodium hexacyanoferrate(III) can undergo oxidation reactions, where it acts as an oxidizing agent. For example, it can oxidize ascorbic acid to dehydroascorbic acid.

Reduction: It can be reduced to sodium hexacyanoferrate(II) in the presence of reducing agents like sodium tetrahydroborate.

Substitution: The cyanide ligands in sodium hexacyanoferrate(III) can be substituted by other ligands under specific conditions.

Common Reagents and Conditions:

Oxidation: Ascorbic acid in an aqueous medium.

Reduction: Sodium tetrahydroborate in a buffered aqueous solution.

Substitution: Various ligands in an aqueous or organic solvent.

Major Products Formed:

Oxidation: Dehydroascorbic acid.

Reduction: Sodium hexacyanoferrate(II).

Substitution: Complexes with substituted ligands

Applications De Recherche Scientifique

Sodium hexacyanoferrate(III) has a wide range of applications in scientific research:

Chemistry: Used as a redox indicator and in electrochemical studies.

Biology: Employed in the study of enzyme kinetics and as a reagent in biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems and as an antidote for certain types of poisoning.

Industry: Utilized in the production of pigments, electroplating, and as a stabilizer in various chemical processes .

Mécanisme D'action

The mechanism by which sodium hexacyanoferrate(III) exerts its effects is primarily through its ability to act as an oxidizing or reducing agent. The ferric ion (Fe³⁺) in the complex can accept or donate electrons, facilitating various redox reactions. This property makes it useful in applications such as redox titrations and electrochemical sensors. The cyanide ligands also play a role in stabilizing the ferric ion and facilitating ligand exchange reactions .

Comparaison Avec Des Composés Similaires

Potassium hexacyanoferrate(III): Similar in structure but contains potassium ions instead of sodium ions.

Sodium hexacyanoferrate(II): The reduced form of sodium hexacyanoferrate(III), containing ferrous ions (Fe²⁺) instead of ferric ions.

Prussian blue (Ferric ferrocyanide): A complex compound with a similar cyanide coordination but different metal centers.

Uniqueness: Sodium hexacyanoferrate(III) is unique due to its specific redox properties and the stability provided by the sodium ions. This makes it particularly useful in applications requiring precise redox control and stability under various conditions .

Propriétés

Formule moléculaire |

C6FeN6Na3 |

|---|---|

Poids moléculaire |

280.92 g/mol |

Nom IUPAC |

trisodium;iron(3+);hexacyanide |

InChI |

InChI=1S/6CN.Fe.3Na/c6*1-2;;;;/q6*-1;+3;3*+1 |

Clé InChI |

DCXPBOFGQPCWJY-UHFFFAOYSA-N |

SMILES canonique |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Na+].[Fe+3] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-[(thiophen-2-yl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11727304.png)

![2-{3-[(3,4-Dichlorophenyl)amino]-1-methoxyprop-2-en-1-ylidene}propanedinitrile](/img/structure/B11727327.png)

![3-(3-nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamide](/img/structure/B11727333.png)

![2-Amino-5-{[amino(methylsulfanyl)methylidene]amino}pentanoic acid hydrochloride](/img/structure/B11727351.png)

![Methyl {2-[(4-amino-3-methylphenyl)(ethyl)amino]ethyl}sulfamate](/img/structure/B11727376.png)

![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11727382.png)